molecular formula C7H16Cl2N2 B13338584 N1,N3-Bis(2-chloroethyl)propane-1,3-diamine

N1,N3-Bis(2-chloroethyl)propane-1,3-diamine

Cat. No.: B13338584
M. Wt: 199.12 g/mol
InChI Key: GFSPBYVYPLDXNV-UHFFFAOYSA-N
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Description

N1,N3-Bis(2-chloroethyl)propane-1,3-diamine is a chemical compound with the molecular formula C7H16Cl2N2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chloroethyl groups attached to a propane-1,3-diamine backbone, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-Bis(2-chloroethyl)propane-1,3-diamine typically involves the reaction of propane-1,3-diamine with 2-chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of hydrogen atoms with chloroethyl groups. The reaction is typically conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N1,N3-Bis(2-chloroethyl)propane-1,3-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The chloroethyl groups can be hydrolyzed to form hydroxyl groups, leading to the formation of diols.

Common Reagents and Conditions

    Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic conditions are used to facilitate hydrolysis.

Major Products Formed

    Substitution: New compounds with different functional groups replacing the chloroethyl groups.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Hydrolysis: Diols and other hydroxyl-containing compounds.

Scientific Research Applications

N1,N3-Bis(2-chloroethyl)propane-1,3-diamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biochemical pathways and interactions.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N3-Bis(2-chloroethyl)propane-1,3-diamine involves its interaction with cellular components, leading to various biochemical effects. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, resulting in the inhibition of cellular processes. This compound can also interfere with enzymatic activities and disrupt normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N1,N3-Dibenzyl-N1,N3-bis(2-chloroethyl)propane-1,3-diamine: Similar structure but with benzyl groups instead of hydrogen atoms.

    N,N’-Bis(2-aminoethyl)-1,3-propanediamine: Contains aminoethyl groups instead of chloroethyl groups.

    N,N’-Dimethyl-1,3-propanediamine: Features methyl groups instead of chloroethyl groups.

Uniqueness

N1,N3-Bis(2-chloroethyl)propane-1,3-diamine is unique due to its specific chloroethyl functional groups, which confer distinct reactivity and applications. Its ability to form covalent bonds with nucleophilic sites makes it particularly useful in biochemical and medicinal research.

Properties

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.12 g/mol

IUPAC Name

N,N'-bis(2-chloroethyl)propane-1,3-diamine

InChI

InChI=1S/C7H16Cl2N2/c8-2-6-10-4-1-5-11-7-3-9/h10-11H,1-7H2

InChI Key

GFSPBYVYPLDXNV-UHFFFAOYSA-N

Canonical SMILES

C(CNCCCl)CNCCCl

Origin of Product

United States

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